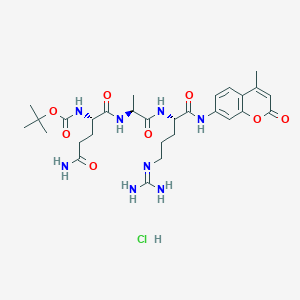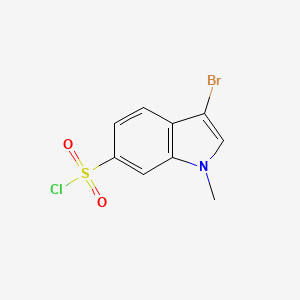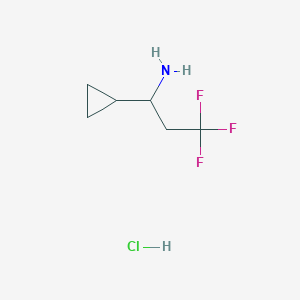
2-(Azetidin-3-yl)acetamide hydrochloride
説明
“2-(Azetidin-3-yl)acetamide hydrochloride” is an organic compound with the molecular formula C5H11ClN2O . It appears as a powder and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(Azetidin-3-yl)acetamide hydrochloride” consists of an azetidine ring attached to an acetamide group . The InChI code for this compound is InChI=1S/C5H10N2O.ClH/c6-5(8)1-4-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H .
Physical And Chemical Properties Analysis
The molecular weight of “2-(Azetidin-3-yl)acetamide hydrochloride” is 150.61 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the compound are 150.0559907 g/mol . The topological polar surface area is 55.1 Ų .
科学的研究の応用
Microwave-Assisted Synthesis for Anticonvulsant Activity
A series of N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives were synthesized under microwave irradiation. The compounds were evaluated for central nervous system (CNS) depressant activity, maximal electroshock seizure (MES), and subcutaneous pentylenetetrazole-induced seizure, with a significant portion showing potent activity in the MES model, suggesting potential anticonvulsant properties (Ghodke et al., 2017).
Antibacterial and Antifungal Applications
Synthesis for Antibacterial Agents
2-Oxo-azetidine derivatives were synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria. The QSAR studies indicated that the presence of bulkier groups at specific positions contributed to increased activity, implying their potential as antibacterial agents (Desai et al., 2008).
Antibacterial and Antifungal Properties of Azetidinone Derivatives
A series of azetidinone derivatives exhibited significant in vitro antibacterial and antifungal activities against various bacterial and fungal strains, highlighting their potential as broad-spectrum antimicrobial agents (Kumar et al., 2013).
Synthesis and Biological Evaluation
Synthesis of Azetidin-2-one Fused Quinoline Derivatives
The synthesis of azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives was explored, with some exhibiting moderate diuretic activity. This suggests potential for further biological applications, although the specific activities need more detailed investigation (Nayak et al., 2016).
Chemistry and Biological Potential
Comprehensive Review of Azetidin-2-ones
A review of the chemistry and biological potential of azetidin-2-ones highlighted their broad range of activities beyond their well-known antibiotic properties. This includes various pharmacological profiles under different activity heads, emphasizing their versatile biological potential (Arya et al., 2014).
Synthesis and Transformation
Diastereoselective Synthesis of Azetidin-2-ones
The diastereoselective synthesis of azetidin-2-ones and their transformation into novel classes of C-fused bicyclic β-lactams was demonstrated. This process opens new pathways for the development of β-lactamase inhibitors, which are crucial in combating antibiotic-resistant bacteria (Piens et al., 2016).
Safety and Hazards
The safety information for “2-(Azetidin-3-yl)acetamide hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
特性
IUPAC Name |
2-(azetidin-3-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-5(8)1-4-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMFPNWWYMVPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)acetamide hydrochloride | |
CAS RN |
1795493-56-9 | |
| Record name | 2-(azetidin-3-yl)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amine hydrochloride](/img/structure/B1383415.png)


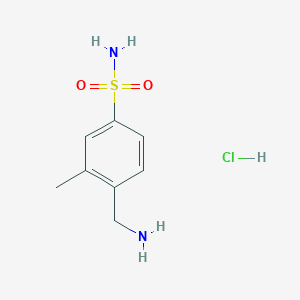
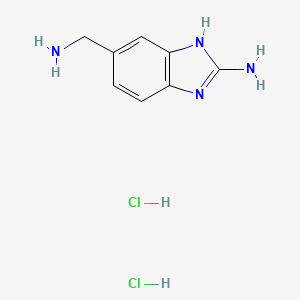

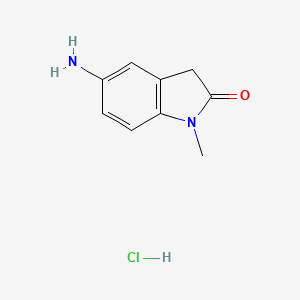
![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B1383426.png)
